molecular formula C12H14N2O B12882256 Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)- CAS No. 174152-43-3

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-

Cat. No.: B12882256
CAS No.: 174152-43-3
M. Wt: 202.25 g/mol
InChI Key: ADQKFUWYGHRMLJ-UHFFFAOYSA-N
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Description

4-(3-Ethyl-4-methylisoxazol-5-yl)aniline is an aromatic compound with the molecular formula C12H14N2O It features an aniline moiety substituted with a 3-ethyl-4-methylisoxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline typically involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The aniline moiety is then introduced through nucleophilic substitution reactions. Common catalysts used in these reactions include copper (I) and ruthenium (II) compounds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogen atoms onto the aromatic ring .

Scientific Research Applications

4-(3-Ethyl-4-methylisoxazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 4-(3-Ethyl-4-methylisoxazol-5-yl)phenol
  • 4-(3-Ethyl-4-methylisoxazol-5-yl)benzoic acid
  • 4-(3-Ethyl-4-methylisoxazol-5-yl)benzaldehyde

Comparison: 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the phenol derivative may exhibit different solubility and reactivity profiles, while the benzoic acid and benzaldehyde derivatives may have different applications in synthesis and materials science .

Biological Activity

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and literature.

Chemical Structure and Properties

The compound is characterized by the presence of an isoxazole ring, which is known for conferring various biological activities. The structure can be represented as follows:

C1H1N2O\text{C}_1\text{H}_1\text{N}_2\text{O}

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were tested against various bacterial strains, showing promising results similar to standard antibiotics . Specifically, compounds with structural similarities to benzenamine derivatives have shown activity against Mycobacterium tuberculosis and other pathogens.

CompoundActivity TypeTested StrainsInhibition (%)
4bAntimicrobialE. coli98%
3kAnti-inflammatoryCarrageenan-induced edemaComparable to indomethacin

2. Anti-inflammatory Effects

The anti-inflammatory properties of benzenamine derivatives have been evaluated using carrageenan-induced paw edema models in rats. Compounds similar to benzenamine showed significant inhibition of inflammation compared to control groups, indicating their potential as anti-inflammatory agents .

3. Neuropharmacological Effects

Research into the neuropharmacological effects of isoxazole derivatives indicates potential activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to enhance synaptic transmission and may provide therapeutic benefits in neurodegenerative diseases .

The biological activity of benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : As noted, the interaction with nAChRs suggests a role in modulating neurotransmitter release and synaptic plasticity.

Case Study 1: Antitubercular Activity

A study involving a library of compounds screened against Mycobacterium tuberculosis identified several hits with significant antitubercular activity. The benzenamine derivative was among those that displayed effective inhibition at low concentrations, demonstrating its potential as a lead compound for further development .

Case Study 2: Analgesic Properties

In another investigation, compounds related to benzenamine were tested for analgesic effects using the tail-flick method in rodents. Results indicated that these compounds significantly reduced pain response compared to control substances, suggesting their utility in pain management therapies .

Properties

CAS No.

174152-43-3

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(3-ethyl-4-methyl-1,2-oxazol-5-yl)aniline

InChI

InChI=1S/C12H14N2O/c1-3-11-8(2)12(15-14-11)9-4-6-10(13)7-5-9/h4-7H,3,13H2,1-2H3

InChI Key

ADQKFUWYGHRMLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C)C2=CC=C(C=C2)N

Origin of Product

United States

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